molecular formula C19H21N5OS B2903502 1-(Naphthalen-1-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea CAS No. 2320855-09-0

1-(Naphthalen-1-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea

Número de catálogo B2903502
Número CAS: 2320855-09-0
Peso molecular: 367.47
Clave InChI: YKIYWYGLKLIGCC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Naphthalen-1-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea, commonly known as Compound 1, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of Compound 1 is not fully understood, but it is believed to act through multiple pathways. Studies have suggested that Compound 1 exerts its antitumor activity by inhibiting the activity of protein kinases, which are involved in cell proliferation and survival. Additionally, Compound 1 has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain, which is implicated in Alzheimer's disease. In Parkinson's disease, Compound 1 has been shown to protect dopaminergic neurons by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects. Studies have reported that Compound 1 induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in cell proliferation and survival. Additionally, Compound 1 has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes, which protect cells from oxidative damage. In Alzheimer's disease, Compound 1 has been shown to improve cognitive function and to reduce the accumulation of amyloid-beta peptide in the brain. In Parkinson's disease, Compound 1 has been shown to protect dopaminergic neurons from degeneration and to improve motor function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of Compound 1 is its potent antitumor activity against various cancer cell lines, which makes it a promising candidate for the development of anticancer drugs. Additionally, Compound 1 has been shown to have neuroprotective effects in Alzheimer's disease and Parkinson's disease. However, one of the limitations of Compound 1 is its poor solubility in water, which can affect its bioavailability and limit its therapeutic potential.

Direcciones Futuras

There are several future directions for the research on Compound 1. One of the areas of interest is the development of novel formulations of Compound 1 that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of Compound 1 and to identify its molecular targets. Furthermore, the potential of Compound 1 as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases needs to be explored.

Métodos De Síntesis

The synthesis of Compound 1 involves the reaction of 1-naphthalen-1-ylmethanamine with 1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)urea in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction is carried out under anhydrous conditions and yields Compound 1 in high purity.

Aplicaciones Científicas De Investigación

Compound 1 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Several studies have reported that Compound 1 exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. Additionally, Compound 1 has been shown to inhibit the aggregation of amyloid-beta peptide, a hallmark of Alzheimer's disease, and to protect dopaminergic neurons from degeneration in Parkinson's disease.

Propiedades

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c25-19(20-12-15-6-3-5-14-4-1-2-7-17(14)15)22-16-8-10-24(11-9-16)18-13-21-26-23-18/h1-7,13,16H,8-12H2,(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIYWYGLKLIGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NCC2=CC=CC3=CC=CC=C32)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.